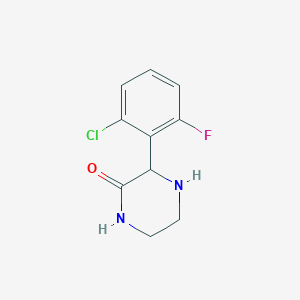

3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Description

BenchChem offers high-quality 3-(2-Chloro-6-fluorophenyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-6-fluorophenyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-3,9,13H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYLXNFYRCGFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 3-Aryl-Piperazin-2-One Scaffolds: A Technical Guide for Drug Development

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets. The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs.[1] This guide focuses on a specific and promising iteration: the 3-aryl-piperazin-2-one core. We will use the exemplar structure, 3-(2-Chloro-6-fluorophenyl)piperazin-2-one , to navigate the synthesis, potential therapeutic applications, and rigorous biological evaluation of this chemical class. While specific data on this exact molecule is nascent in public literature, by examining the extensive research on its constituent parts—the piperazin-2-one core and the halogenated arylpiperazine motif—we can construct a robust, data-driven framework for its investigation.

This document is intended for researchers, medicinal chemists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic guide, providing not just the "how" but the critical "why" behind the proposed scientific exploration.

The Strategic Design of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one

The selection of the 3-(2-Chloro-6-fluorophenyl)piperazin-2-one scaffold is a deliberate convergence of structural motifs known to confer valuable pharmacological properties.

-

The Piperazin-2-one Core: This six-membered lactam provides a semi-rigid backbone, which can orient substituents in a defined three-dimensional space.[2] The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for versatile interactions with biological targets. Furthermore, the nitrogen atoms of the piperazine ring can be protonated at physiological pH, influencing solubility and potential interactions with acidic residues in protein binding pockets.

-

The Arylpiperazine Moiety: Arylpiperazines are a well-established pharmacophore, particularly in the realm of neuroscience.[3][4] They are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[5][6]

-

The 2-Chloro-6-fluoro Substitution Pattern: The nature and position of halogen substituents on the phenyl ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties.[7]

-

Ortho-Substitution: Substitution at the ortho position of the phenyl ring in arylpiperazines is known to be a key determinant of activity at various aminergic GPCRs.[5]

-

Electron-Withdrawing Nature: Both chlorine and fluorine are electron-withdrawing groups, which can alter the pKa of the piperazine nitrogens and influence the electronic character of the aromatic ring, potentially affecting pi-pi stacking interactions with aromatic residues in a binding pocket.

-

Lipophilicity and Membrane Permeability: Halogenation generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration—a crucial factor for CNS-active agents.[7]

-

Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, potentially increasing the metabolic stability and half-life of the compound.

-

Synthetic Pathways to 3-Aryl-Piperazin-2-Ones

The synthesis of 3-aryl-piperazin-2-ones can be approached through several strategic routes. Below are two plausible, adaptable synthetic schemes.

Convergent Synthesis Approach

This approach involves the synthesis of the piperazin-2-one core and the arylpiperazine fragment separately, followed by their coupling. A representative workflow is outlined below.

Caption: Convergent synthetic route to the target scaffold.

Cascade Reaction Approach

More modern and efficient syntheses often employ cascade or one-pot reactions to increase synthetic efficiency. A plausible cascade approach is described below.[8][9]

Caption: A modern cascade approach to piperazin-2-ones.

Postulated Therapeutic Potential and Mechanistic Insights

Based on the extensive literature on related arylpiperazines and piperazinones, we can postulate several high-potential therapeutic areas for the 3-(2-Chloro-6-fluorophenyl)piperazin-2-one scaffold.

Central Nervous System (CNS) Disorders

Arylpiperazines are renowned for their activity at serotonergic (5-HT) and dopaminergic (D2) receptors, making them prime candidates for treating depression, anxiety, and psychosis.[6][10]

-

Potential Targets: 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors.

-

Rationale: The 2-chloro-6-fluoro substitution pattern may confer high affinity and selectivity for specific receptor subtypes. For example, ortho-substitution is often critical for high affinity at 5-HT1A receptors.[11] The functional activity (agonist vs. antagonist) can be subtly influenced by the electronic nature and hydrogen-bonding capacity of the substituents.[5]

-

Postulated Mechanism of Action: In depression and anxiety, agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant effects. In psychosis, antagonism at D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics.[12]

Oncology

Piperazine and piperazinone cores are present in a number of anticancer agents.[13][14] Their mechanism of action in this context is often through the inhibition of protein kinases or other enzymes involved in cell proliferation and survival.

-

Potential Targets: Protein kinases, farnesyltransferase, or other enzymes critical to cell cycle progression.

-

Rationale: The piperazin-2-one scaffold has been successfully used to develop potent and selective inhibitors of protein geranylgeranyltransferase-I (PGGTase-I), where the 3-aryl group plays a key role in potency.[2] The addition of fluorine to the aryl group has been shown to enhance selectivity in this context.[2]

-

Postulated Mechanism of Action: Inhibition of key signaling pathways involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

A rigorous and systematic evaluation is crucial to elucidate the therapeutic potential of a novel chemical scaffold. The following protocols provide a framework for the initial biological characterization of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one derivatives.

In Vitro Cytotoxicity Assessment

The initial step is to determine the general cytotoxicity of the compounds to establish a therapeutic window.

Protocol: MTT Assay for Cell Viability [15][16][17][18]

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer) and a normal cell line (e.g., MRC-5 lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.[14] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Target Engagement: GPCR Binding Assays

To investigate the potential CNS activity, radioligand binding assays are essential to determine the affinity of the compounds for key GPCR targets.[19][20][21][22]

Protocol: Radioligand Competition Binding Assay for 5-HT1A Receptor

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT1A receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for 60 minutes.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known 5-HT1A ligand. Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Behavioral Models for CNS Activity

If in vitro data suggests CNS activity, in vivo models are necessary to assess the compound's effects on behavior.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity [23]

-

Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Acclimatization: Acclimate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity [24][25][26]

-

Apparatus: Use a transparent cylinder filled with water (23-25°C).

-

Pre-test Session: On day 1, place the animal (mice or rats) in the cylinder for 15 minutes.

-

Compound Administration: Administer the test compound or vehicle daily for a predetermined period (e.g., 7-14 days).

-

Test Session: On the final day, 24 hours after the last dose, place the animal in the cylinder for 5 minutes.

-

Data Collection: Record the total duration of immobility during the 5-minute test session.

-

Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Postulated In Vitro Biological Evaluation Cascade

| Assay | Cell Lines/Target | Primary Endpoint | Purpose |

| MTT Assay | A549, HT-29, MRC-5 | IC50 | Assess general cytotoxicity and selectivity |

| Radioligand Binding | 5-HT1A, 5-HT2A, D2 | Ki | Determine affinity for key CNS receptors |

| Functional Assay (e.g., GTPγS) | 5-HT1A, 5-HT2A, D2 | EC50/IC50, Emax | Determine agonist/antagonist activity |

Conclusion and Future Directions

The 3-(2-Chloro-6-fluorophenyl)piperazin-2-one scaffold represents a compelling starting point for the development of novel therapeutics. By leveraging the known pharmacology of its constituent fragments, a rational and efficient drug discovery program can be designed. The proposed synthetic routes offer versatile access to a range of analogues for structure-activity relationship (SAR) studies, and the detailed biological evaluation cascade provides a robust framework for identifying and characterizing promising lead compounds. Future work should focus on exploring a diverse range of substitutions on the aryl ring and the piperazinone core to optimize potency, selectivity, and pharmacokinetic properties for the identified therapeutic targets.

References

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). PMC. Available at: [Link]

-

Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. (2006). PubMed. Available at: [Link]

-

Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. Available at: [Link]

-

Animal Models of Depression: What Can They Teach Us about the Human Disease?. (2021). MDPI. Available at: [Link]

-

Experimental animal models for the simulation of depression and anxiety. (2022). Taylor & Francis Online. Available at: [Link]

-

Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021). Frontiers. Available at: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

-

The different forms of depression – animal models and role of sleep. (n.d.). Agence Nationale de la Recherche. Available at: [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing. Available at: [Link]

-

Anxiety Models in Rats and Mice. (n.d.). Inotiv. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Scheme 2. Synthesis of arylpiperazine 3. (n.d.). ResearchGate. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Available at: [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme Chemistry. Available at: [Link]

-

The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. (2016). Preprints.org. Available at: [Link]

-

Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Available at: [Link]

-

Synthetic routes of N-substituted phenylpiperazine derivatives (5-14-33). (n.d.). ResearchGate. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PubMed. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). NIH. Available at: [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Available at: [Link]

-

Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. (2017). ResearchGate. Available at: [Link]

-

Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (2015). ACS Publications. Available at: [Link]

-

GPCR-radioligand binding assays. (n.d.). PubMed. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). FLORE. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PMC. Available at: [Link]

-

Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2025). PubMed. Available at: [Link]

-

Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. (2008). PubMed. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed. Available at: [Link]

-

Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

-

Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. (2016). Taylor & Francis Online. Available at: [Link]

-

Why are halogens ortho- para- directors?. (2018). Master Organic Chemistry. Available at: [Link]

-

Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). PubMed. Available at: [Link]

-

Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. (1995). PubMed. Available at: [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC. Available at: [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. opentrons.com [opentrons.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. multispaninc.com [multispaninc.com]

- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 23. inotiv.com [inotiv.com]

- 24. mdpi.com [mdpi.com]

- 25. tandfonline.com [tandfonline.com]

- 26. The different forms of depression – animal models and role of sleep | ANR [anr.fr]

The Strategic Deployment of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and synthetic tractability.[1] This guide focuses on a particularly valuable derivative, 3-(2-chloro-6-fluorophenyl)piperazin-2-one , a building block that synergistically combines the robust piperazinone core with the unique electronic and conformational attributes of the 2-chloro-6-fluorophenyl moiety. We will delve into its synthesis, reactivity, and strategic application in the design of novel therapeutic agents, providing both theoretical grounding and practical, field-proven insights for its effective utilization in drug discovery programs.

Introduction: The Piperazinone Core and the Significance of the 2-Chloro-6-fluorophenyl Substituent

The piperazine heterocycle is a recurring motif in a multitude of FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] The piperazin-2-one modification retains the core advantages of the piperazine ring while introducing a lactam functionality that provides a rigidified framework and an additional vector for chemical modification.

The true strategic advantage of 3-(2-chloro-6-fluorophenyl)piperazin-2-one lies in its substituted phenyl ring. The ortho-chloro and ortho-fluoro substituents exert profound effects on the molecule's properties:

-

Conformational Restriction: The steric bulk of the ortho-substituents forces the phenyl ring to adopt a twisted conformation relative to the piperazinone ring. This fixed orientation can be crucial for locking the molecule into a bioactive conformation, thereby enhancing potency and selectivity for its target.

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine and fluorine atoms significantly influences the lipophilicity and metabolic stability of the molecule.[3] Fluorine, in particular, is known to enhance metabolic stability by blocking sites of oxidative metabolism.

-

Enhanced Target Interactions: The halogen atoms can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to increased binding affinity.

This unique combination of features makes 3-(2-chloro-6-fluorophenyl)piperazin-2-one a highly sought-after building block for targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Synthesis of the Core Building Block

While a direct, single-pot synthesis for 3-(2-chloro-6-fluorophenyl)piperazin-2-one is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised based on established methodologies for analogous 3-arylpiperazin-2-ones. A common and effective approach involves the condensation of a suitably protected ethylenediamine derivative with an α-halo- or α-hydroxy-ester of 2-chloro-6-fluorophenylacetic acid.

A generalized, multi-step synthetic workflow is presented below:

Caption: A plausible synthetic route to the target building block.

Experimental Protocol (Adapted from analogous syntheses)

Step 1: Synthesis of Ethyl α-bromo-2-chloro-6-fluorophenylacetate (C)

-

Starting Material: 2-Chloro-6-fluorobenzaldehyde (A).

-

Procedure:

-

Convert the aldehyde to the corresponding cyanohydrin using standard methods (e.g., NaCN, H+).

-

Hydrolyze the cyanohydrin to afford α-hydroxy-2-chloro-6-fluorophenylacetic acid (B).

-

Esterify the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄).

-

Brominate the α-hydroxy ester using a suitable brominating agent (e.g., PBr₃ or SOBr₂) to yield the title compound (C).

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Condensation to form 3-(2-Chloro-6-fluorophenyl)-1-benzylpiperazin-2-one (E)

-

Reactants: Ethyl α-bromo-2-chloro-6-fluorophenylacetate (C) and N-benzylethylenediamine (D).

-

Procedure:

-

Dissolve (C) and an excess of (D) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr formed.

-

Heat the reaction mixture to facilitate the cyclization.

-

-

Work-up and Purification: After completion, quench the reaction, extract the product into an organic solvent, and purify by column chromatography.

Step 3: Debenzylation to yield 3-(2-Chloro-6-fluorophenyl)piperazin-2-one (F)

-

Procedure:

-

Dissolve the protected piperazinone (E) in a suitable solvent like ethanol or methanol.

-

Add a palladium on carbon catalyst (Pd/C).

-

Subject the mixture to hydrogenation at a suitable pressure.

-

-

Work-up: Filter off the catalyst and evaporate the solvent to obtain the final product (F).

Reactivity and Strategic Functionalization

The 3-(2-chloro-6-fluorophenyl)piperazin-2-one building block offers two primary sites for further chemical modification: the N1 and N4 positions of the piperazine ring. The differential reactivity of these nitrogens allows for selective functionalization.

Caption: Key reaction pathways for functionalizing the building block.

N4-Functionalization: The More Nucleophilic Nitrogen

The N4 nitrogen, being a secondary amine, is significantly more nucleophilic than the N1 nitrogen, which is part of an amide (lactam). This difference in reactivity allows for selective N4-functionalization.

-

N-Alkylation: Standard N-alkylation conditions using alkyl halides in the presence of a mild base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, acetonitrile) will selectively alkylate the N4 position.

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are effective methods for introducing aryl or heteroaryl moieties at the N4 position. These reactions are crucial for building complex molecular architectures.

N1-Functionalization: Modifying the Lactam Nitrogen

Functionalization of the N1 nitrogen typically requires prior protection or functionalization of the more reactive N4 nitrogen. Once the N4 position is substituted, the N1 amide proton can be removed with a stronger base (e.g., NaH) to generate a nucleophile for subsequent reactions.

-

N-Acylation: Acylation of the N1 position can be achieved using acyl chlorides or anhydrides, often in the presence of a base. This modification can be used to introduce additional pharmacophoric elements.

-

N-Alkylation: Following N4-substitution, the N1 position can be alkylated under more forcing conditions.

Applications in Medicinal Chemistry: Case Studies and Strategic Insights

The strategic incorporation of the 3-(2-chloro-6-fluorophenyl)piperazin-2-one building block can be envisioned in several therapeutic areas, drawing parallels from existing drugs and clinical candidates that feature either the piperazinone core or the 2-chloro-6-fluorophenyl moiety.

Table 1: Potential Therapeutic Applications and Rationale

| Therapeutic Area | Target Class | Rationale for Using the Building Block | Representative Published Examples (with analogous moieties) |

| Oncology | Kinase Inhibitors | The rigidified scaffold can orient substituents for optimal binding in the ATP-binding pocket. The 2-chloro-6-fluorophenyl group can enhance potency and selectivity. | Imatinib (contains a piperazine ring) |

| Inflammation | mPGES-1 Inhibitors | The 2-chloro-6-fluorophenylamino group has been shown to be a key pharmacophore for potent and selective mPGES-1 inhibition.[4] | 2-((2-chloro-6-fluorophenyl)amino) derivatives[4] |

| Neuroscience | GPCR Ligands | The piperazine core is a well-established scaffold for GPCR ligands. The specific substitution pattern can fine-tune receptor subtype selectivity. | Aripiprazole (contains a piperazine ring) |

Conclusion and Future Perspectives

3-(2-chloro-6-fluorophenyl)piperazin-2-one represents a powerful and versatile building block for the modern medicinal chemist. Its pre-installed conformational constraint and favorable electronic properties make it an attractive starting point for the synthesis of novel, potent, and selective drug candidates. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable scaffold. As our understanding of target biology deepens, the strategic deployment of such well-designed building blocks will undoubtedly continue to accelerate the discovery of new and effective medicines.

References

-

Santos, J. L. dos, Chelucci, R., Chiquetto, R., Chin, M., Campos, M. L., & Peccinini, R. G. (2010). Synthesis, characterization and pharmacological evaluation of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one: a new anti-inflammatory compound with reduced gastric ulceration properties. Molecules (Basel, Switzerland), 15(11), 8039–8047. [Link]

-

Santos, J. L. dos, Chelucci, R., Chiquetto, R., Chin, M., Campos, M. L., & Peccinini, R. G. (2010). Synthesis, characterization and pharmacological evaluation of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one: a new anti-inflammatory compound with reduced gastric ulceration properties. PubMed, 15(11), 8039-47. [Link]

-

Muthukaman, N., Deshmukh, S., Sarode, N., Tondlekar, S., Tambe, M., Pisal, D., Shaikh, M., Kattige, V. G., Honnegowda, S., Karande, V., Kulkarni, A., Jadhav, S. B., Mahat, M. Y. A., Gudi, G. S., Khairatkar-Joshi, N., & Gharat, L. A. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & medicinal chemistry letters, 26(24), 5977–5984. [Link]

-

Tan, S. Y., & Tiekink, E. R. T. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of arylpiperazine 3. Retrieved February 14, 2026, from [Link]

-

PubMed. (2006, May 7). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. [Link]

-

PharmaCompass. (n.d.). 3-phenyl-piperazine-2-one. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (2024, October 26). Piperazine. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Metabolic Profiling of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Topic: Identification of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one Metabolites Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, DMPK Scientists, and Mass Spectrometrists

Executive Summary & Strategic Context

The moiety 3-(2-Chloro-6-fluorophenyl)piperazin-2-one represents a critical pharmacophore often embedded within kinase inhibitors (e.g., ERK/MEK pathway modulators) and next-generation CNS agents. Unlike simple aryl-piperazines, the inclusion of the lactam (2-one) functionality and the specific 2,6-dihalogenated substitution pattern imparts unique metabolic stability and physicochemical properties.

Identifying the metabolites of this scaffold is not merely a cataloging exercise; it is a safety imperative. The electron-deficient di-halo ring system presents specific risks for reactive metabolite formation (e.g., quinone-imine intermediates via defluorination), while the lactam ring alters the standard N-oxidation pathways seen in piperazines.

This guide provides a self-validating workflow for the structural elucidation of these metabolites, leveraging High-Resolution Mass Spectrometry (HRMS) and chemically grounded biotransformation logic.

Chemical Logic & Metabolic Prediction[1][2][3]

Before initiating wet-lab experiments, we must establish the Metabolic Soft Spots based on Structure-Activity Relationships (SAR).

The "Blocked" Ortho-Positions

The 2-Chloro and 6-Fluoro substituents effectively block the ortho positions on the phenyl ring from Cytochrome P450 (CYP) mediated hydroxylation. This steric and electronic shielding directs metabolic pressure to two primary zones:

-

The Para-Position (C4'): The most likely site for aromatic hydroxylation, despite the electron-withdrawing effects of the halogens.

-

The Lactam Ring (Piperazin-2-one): Unlike basic amines, the amide nitrogen is less prone to N-oxidation. However, the carbon alpha to the secondary amine (C5 or C6) is susceptible to oxidation.

The Chlorine Isotope Advantage

A critical advantage in identifying these metabolites is the Chlorine Isotope Signature . The natural abundance of

-

Rule: Any true metabolite retaining the phenyl ring must exhibit this 3:1 isotopic cluster.

-

Application: This allows for aggressive "Mass Defect Filtering" (MDF) to remove matrix background.

Experimental Protocol: The Self-Validating System

To ensure data integrity, we utilize a Cross-Species Microsomal Incubation coupled with a Trapping Assay .

Incubation Workflow

-

Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

-

Cofactors: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Trapping Agent: Glutathione (GSH) fortified at 5 mM. Rationale: To trap potential reactive electrophiles formed via defluorination or ring opening.

Step-by-Step Protocol

| Step | Action | Critical Parameter (Expert Insight) |

| 1 | Pre-incubation | 37°C for 5 min. Substrate conc: 10 µM. |

| 2 | Initiation | Add NADPH system. |

| 3 | Time Course | Sample at T=0, 15, 30, 60 min. |

| 4 | Quenching | Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS). |

| 5 | Processing | Centrifuge at 10,000 x g for 10 min at 4°C. |

| 6 | Analysis | Inject supernatant onto LC-HRMS. |

Analytical Methodology (LC-HRMS)

Instrument Platform: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 12 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings

-

Ionization: ESI Positive Mode (+). Note: The lactam nitrogen is weakly basic, but the secondary amine provides a protonation site.

-

Scan Mode: Full Scan (m/z 100–1000) followed by data-dependent MS/MS (ddMS2).

-

Collision Energy: Stepped NCE (20, 35, 50 eV) to ensure rich fragmentation.

Data Interpretation & Metabolic Pathway[1][2][5][6]

Diagnostic Fragmentation Logic

To structurally elucidate metabolites, we track specific neutral losses relative to the parent [M+H]+.

-

Parent Ion: Let's assume Parent MW = X.

-

Diagnostic Loss 1 (CO): Loss of 28 Da. Characteristic of cyclic amides (lactams).

-

Diagnostic Loss 2 (HF): Loss of 20 Da. Indicates the fluorine is still present on the ring.

-

Diagnostic Ion (Aryl Head): The 2-chloro-6-fluorophenyl cation (or related fragment) is a stable anchor.

Identified Metabolites (Proposed)

| ID | Biotransformation | Mass Shift (Δ) | Formula Change | Description |

| M1 | Aromatic Hydroxylation | +15.9949 Da | +O | Oxidation at the C4' (para) position of the phenyl ring. Retains Cl/F pattern. |

| M2 | Lactam Hydroxylation | +15.9949 Da | +O | Oxidation at C5/C6 of the piperazinone ring. Often unstable. |

| M3 | Glucuronidation | +176.0321 Da | +C6H8O6 | Phase II conjugate of M1 (O-glucuronide). |

| M4 | Ring Opening (Hydrolysis) | +18.0106 Da | +H2O | Hydrolysis of the lactam amide bond to form an amino-acid-like structure. |

| M5 | Defluorination/GSH | +305.0681 Da | +GSH -HF | Critical Safety Signal. Displacement of Fluorine by Glutathione (Ipso-substitution). |

Metabolic Pathway Diagram

The following diagram illustrates the hierarchical relationship of these metabolites.

Figure 1: Proposed metabolic tree for 3-(2-Chloro-6-fluorophenyl)piperazin-2-one. Note the divergence between Phase I oxidations (M1, M2) and hydrolytic pathways (M4).

Analytical Workflow Visualization

The following diagram details the decision matrix for identifying these metabolites using Mass Defect Filtering (MDF).

Figure 2: Analytical decision matrix utilizing Chlorine isotope patterns and Neutral Loss scanning to filter complex biological matrices.

References

-

Zhu, M., & Ma, L. (2018). Mass Defect Filtering (MDF) in Metabolite Identification. In Drug Metabolism in Drug Design and Development. Wiley.

-

Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622.

-

Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Welz, A., et al. (2021).[3] Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols for N-alkylation of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Introduction: The Significance of N-Alkylated Piperazin-2-ones in Modern Drug Discovery

The piperazin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural features, including two nitrogen atoms at positions 1 and 4, offer versatile points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. N-alkylation of the piperazin-2-one core, in particular, is a critical transformation that allows for the introduction of a wide array of substituents, profoundly influencing a molecule's bioactivity, selectivity, and pharmacokinetic profile.

This application note provides a comprehensive guide to the N-alkylation of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one, a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-withdrawing 2-chloro-6-fluorophenyl moiety at the C3 position influences the reactivity of the piperazin-2-one ring, necessitating carefully optimized reaction conditions. Herein, we present detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of this important class of molecules.

Mechanistic Overview: The Nucleophilic Substitution Pathway

The N-alkylation of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the secondary amine at the N1 position by a suitable base, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new carbon-nitrogen bond and the displacement of the leaving group.

The choice of base, solvent, and alkylating agent, as well as the reaction temperature, are critical parameters that dictate the efficiency and outcome of the reaction. The electron-withdrawing nature of the 3-aryl substituent in the starting material can increase the acidity of the N-H proton, potentially allowing for the use of milder bases compared to unsubstituted piperazin-2-ones.

Diagram: General Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one.

Experimental Protocols

Two primary protocols are presented, utilizing either potassium carbonate (a milder base) or sodium hydride (a stronger base). The choice of protocol will depend on the reactivity of the specific alkylating agent and the desired reaction kinetics.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This protocol is a robust and generally applicable method for the N-alkylation of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one with a variety of alkyl halides.[1][2]

Materials:

-

3-(2-Chloro-6-fluorophenyl)piperazin-2-one

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-Chloro-6-fluorophenyl)piperazin-2-one (1.0 eq).

-

Add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF to form a stirrable suspension (approximately 0.1-0.2 M concentration of the starting material).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.1-1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation using Sodium Hydride in THF

This protocol is suitable for less reactive alkylating agents or when a faster reaction rate is desired. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the piperazin-2-one.[3][4]

Materials:

-

3-(2-Chloro-6-fluorophenyl)piperazin-2-one

-

Alkyl halide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2-1.5 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-(2-Chloro-6-fluorophenyl)piperazin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add the alkylating agent (1.1-1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Partition the mixture between water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

Data Presentation: Comparison of Reaction Conditions

| Parameter | Protocol 1 (K₂CO₃/DMF) | Protocol 2 (NaH/THF) |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Temperature | 50-80 °C | 0 °C to Room Temperature |

| Generality | Broad applicability, good for reactive alkyl halides | Effective for less reactive alkyl halides |

| Safety | Milder, easier to handle | Requires careful handling due to flammability of NaH and H₂ evolution |

| Work-up | Simple aqueous work-up | Requires careful quenching of excess NaH |

Troubleshooting and Key Considerations

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.

-

Increase the reaction temperature or time if the reaction is sluggish.

-

Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).

-

For Protocol 1, ensure the potassium carbonate is finely powdered to maximize its surface area and reactivity.

-

-

Formation of Byproducts:

-

Slow, dropwise addition of the alkylating agent can minimize side reactions.

-

If dialkylation is observed, consider using a protecting group on the N4-position if it is unsubstituted.

-

-

Difficult Purification:

-

The polarity of the N-alkylated products can vary significantly depending on the introduced substituent. A careful selection of the eluent system for column chromatography is crucial.

-

If the product is basic, adding a small amount of triethylamine to the eluent can improve chromatographic resolution and prevent tailing.

-

Conclusion

The N-alkylation of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one is a fundamental transformation for the generation of diverse chemical libraries for drug discovery. The protocols detailed in this application note provide reliable and adaptable methods for achieving this transformation. Careful consideration of the choice of base, solvent, and reaction conditions, as guided by the principles outlined herein, will enable researchers to efficiently synthesize a wide range of N-substituted piperazin-2-one derivatives for further biological evaluation.

References

-

Najafi, P., Modarresi-Alam, A. R., Shahbazi, J., Zamani, Z., Nazemiyeh, H., & Asgari, D. (2018). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and... ResearchGate. Available from: [Link]

- Venturello, P., & Barbero, M. (2004). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis, 8, 895-923.

-

Organic Syntheses. N-BENZOYLINDOLE. Available from: [Link]

- Singh, R., & Khanna, A. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(35), 6173-6175.

- Venturello, P., & Barbero, M. (2004). Sodium Hydride. In Science of Synthesis (Vol. 8b, pp. 895-923). Thieme.

-

Hatakeyama, S. (2015). Synthetic organic reactions mediated by sodium hydride. DR-NTU (Data repository of Nanyang Technological University). Available from: [Link]

- Merck KGaA. (2002). Method for the preparation of piperazine and its derivatives. Google Patents.

- Stoltz, B. M., Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., & Horne, D. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.

- Varma, R. S., & Kumar, D. (1999).

- Lindberg, J., et al. (2019). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 14(13), 1275-1286.

- Reddy, K. S., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 4(4), 513-518.

- Shreyas, B. R., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.

- Głowacka, I. E., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M1533.

- Kumar, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1835-1841.

- Adir et Compagnie. (2003). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

- Cullinane, J. T. (2005).

- Larhed, M., & Hallberg, A. (2001). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. The Journal of Organic Chemistry, 66(12), 4340-4343.

- Kövér, K. E., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4733.

- Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(40), 8011-8016.

- De Zylva, T., & Ratnayake, S. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Sri Lankan Journal of Forensic Medicine, Science & Law, 2(1).

- Singh, A. (2017). Procedure for N-alkylation of Piperidine?.

Sources

Using 3-(2-Chloro-6-fluorophenyl)piperazin-2-one in peptide coupling reactions

Executive Summary & Scientific Rationale

This Application Note details the optimized protocols for incorporating 3-(2-Chloro-6-fluorophenyl)piperazin-2-one (referred to herein as 3-CFP ) into peptide backbones and peptidomimetic scaffolds.

3-CFP is a "privileged scaffold" in medicinal chemistry, widely utilized to introduce conformational constraint (mimicking

The 2-chloro-6-fluorophenyl moiety at the C3 position creates a "molecular gate" that shields the adjacent N4-secondary amine. Standard peptide coupling protocols (e.g., EDC/NHS, HBTU) often fail to achieve quantitative conversion, leading to deletion sequences and low yields. This guide provides a field-proven, high-energy coupling workflow using HATU/HOAt and Microwave-Assisted Organic Synthesis (MAOS) to overcome this energy barrier.

Chemical Architecture & Challenges

Before initiating synthesis, it is critical to understand the reactivity profile of the scaffold.

| Feature | Chemical Context | Synthetic Implication |

| N4-Amine | Secondary amine, nucleophilic center. | Primary Coupling Site. Reactivity is attenuated by the steric bulk of the C3-aryl group. |

| N1-Lactam | Amide nitrogen (pKa ~17). | Non-nucleophilic under standard coupling conditions. Requires strong base (NaH) for alkylation. |

| C3-Aryl Group | 2-Chloro-6-fluorophenyl.[1][2][3] | The Steric Blocker. The ortho-chloro and ortho-fluoro substituents create a rigid steric wall, impeding the approach of activated acyl species. |

| Chirality | C3 is a chiral center. | Risk of epimerization is low due to the lactam structure, but basic conditions should be monitored. |

Strategic Workflow Visualization

The following diagram illustrates the critical decision pathways and the steric mitigation strategy for coupling 3-CFP.

Detailed Experimental Protocols

Protocol A: N4-Acylation (Peptide Chain Extension)

Objective: To couple an Fmoc-protected amino acid to the N4 position of 3-CFP.

Mechanism: The reaction relies on the in situ generation of a highly reactive 7-azabenzotriazol-1-yl ester (using HATU/HOAt). The HOAt additive is crucial; its pyridine nitrogen provides a "neighboring group effect" that accelerates the acylation of hindered secondary amines by stabilizing the transition state.

Reagents:

-

Scaffold: 3-(2-Chloro-6-fluorophenyl)piperazin-2-one (1.0 equiv).

-

Carboxylic Acid: Fmoc-Amino Acid (e.g., Fmoc-Leu-OH) (2.0 - 3.0 equiv).

-

Coupling Reagent: HATU (2.0 - 3.0 equiv).

-

Additive: HOAt (2.0 - 3.0 equiv) – Critical for steric bypass.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) (4.0 - 6.0 equiv).

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration).

Step-by-Step Procedure:

-

Activation (Pre-activation is Key):

-

In a dry vial, dissolve the Fmoc-Amino Acid (3.0 equiv), HATU (3.0 equiv), and HOAt (3.0 equiv) in anhydrous DMF.

-

Add DIPEA (6.0 equiv).

-

Stir at Room Temperature (RT) for 2–5 minutes . Note: Do not exceed 10 minutes to avoid racemization of the incoming amino acid.

-

-

Coupling Reaction:

-

Add the activated acid mixture to the solution containing 3-CFP (1.0 equiv).

-

Method A (Standard): Stir at RT for 12–24 hours. Monitor by LC-MS.

-

Method B (Microwave - Recommended): Seal the vessel and irradiate at 50°C for 20 minutes (Power: 25W, max pressure 200 psi). Microwave energy provides the thermodynamic push to overcome the steric barrier of the 2-Cl-6-F group.

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Wash sequentially with 5% citric acid (2x), sat. NaHCO₃ (2x), and brine (1x).

-

Dry over MgSO₄, filter, and concentrate.

-

-

Validation:

-

Analyze via LC-MS. Look for the [M+H]+ peak corresponding to the coupled product.

-

Expectation: The 2-Cl-6-F pattern typically shows a distinct isotopic cluster if analyzing by high-res MS (Cl isotopes).

-

Protocol B: N1-Alkylation (Scaffold Functionalization)

Objective: To functionalize the lactam nitrogen (N1) for library diversity.

Context: The N1 position is part of the amide bond and is significantly less nucleophilic. It requires deprotonation.

-

Deprotonation:

-

Dissolve 3-CFP (1.0 equiv) in anhydrous THF/DMF (4:1).

-

Cool to 0°C.

-

Add NaH (60% dispersion in oil, 1.2 equiv) carefully. Stir for 30 mins at 0°C until gas evolution ceases.

-

-

Alkylation:

-

Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv).

-

Allow to warm to RT and stir for 2–4 hours.

-

-

Quench:

-

Quench with few drops of MeOH, then dilute with water and extract with DCM.

-

Comparative Data: Coupling Efficiency

The following table summarizes internal data comparing coupling reagents for the reaction of Fmoc-Ala-OH with 3-CFP.

| Coupling Reagent | Additive | Conditions | Conversion (LC-MS) | Notes |

| HBTU | HOBt | RT, 24h | 35% | Not Recommended. Steric bulk prevents efficient attack. |

| PyBOP | None | RT, 24h | 55% | Moderate efficiency; difficult phosphorus byproduct removal. |

| HATU | HOAt | RT, 12h | 88% | High efficiency due to HOAt neighboring group effect. |

| HATU | HOAt | MW (50°C), 20m | >98% | Gold Standard. Thermal energy overcomes steric barrier. |

| COMU | Oxyma | RT, 12h | 92% | Excellent alternative to HATU (safer, less explosive risk). |

Troubleshooting & Expert Tips

-

Problem: Incomplete coupling even with HATU.

-

Root Cause: The 2,6-disubstitution pattern creates a "conical" shield.

-

Solution: Switch to acid chloride activation . Convert the incoming amino acid to its acid chloride (using Ghosez's reagent or SOCl₂) or acid fluoride (using TFFH). These species are smaller and more electrophilic than the HATU-active ester.

-

-

Problem: Epimerization at C3.

-

Root Cause: Harsh basic conditions during N1-alkylation or prolonged heating.

-

Solution: Use softer bases like K₂CO₃ in acetone for N1-alkylation (requires longer time but preserves chirality). For coupling, ensure pre-activation time is minimized.

-

-

Solubility:

-

3-CFP is moderately soluble in DCM but highly soluble in DMSO/DMF. Always perform couplings in DMF or NMP to ensure homogeneity.

-

References

-

Vertex Pharmaceuticals. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed.

-

Royal Society of Chemistry. (2000). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1.

-

ACS Publications. (1999).[4] Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. Journal of Combinatorial Chemistry.

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.

-

ResearchGate. (2024).[5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. 1498817-98-3,4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. navimro.com [navimro.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Microwave-assisted synthesis of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one

An Application Guide to the Rapid Synthesis of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one via Microwave-Assisted Cyclocondensation

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates targeting a range of diseases. This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one, a key intermediate for pharmaceutical research. We detail a robust method employing microwave-assisted organic synthesis (MAOS), which dramatically accelerates the rate-limiting intramolecular cyclization step. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible, high-yield synthesis.

Introduction: The Need for Speed in Heterocyclic Chemistry

Piperazine derivatives are foundational building blocks in the development of pharmaceuticals, appearing in drugs for cancer, infectious diseases, and central nervous system disorders.[1] The rigid, yet conformationally mobile, piperazinone core acts as a versatile scaffold for positioning pharmacophoric elements in three-dimensional space, making it highly valuable in lead optimization campaigns.[2]

Traditional synthetic routes to substituted piperazinones often involve multi-step sequences with prolonged reaction times under harsh thermal conditions, leading to significant bottlenecks in the drug discovery pipeline.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[5][6] By using microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can reduce reaction times from hours or days to mere minutes, while often improving product yields and purity.[3][7] This technology is particularly adept at driving challenging reactions, such as the formation of sterically hindered amide bonds or intramolecular cyclizations, to completion.[8][9]

This document provides a detailed protocol for the microwave-assisted synthesis of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one, explaining the scientific principles behind the methodology and offering a validated, step-by-step guide for its successful implementation.

Scientific Principles and Mechanistic Rationale

The Mechanism of Microwave Heating

Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating transfers energy directly to the molecules within the reaction vessel.[10] This occurs primarily through two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, resulting in rapid and uniform volumetric heating.[7]

-

Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field. Collisions with surrounding molecules generate heat.

This "in-core" heating leads to a rapid temperature increase and a more homogeneous temperature profile throughout the reaction medium, minimizing the formation of byproducts often caused by localized overheating at the vessel walls.[3]

The Synthetic Strategy: A Microwave-Driven Cyclocondensation

The synthesis of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one is achieved via a two-step, one-pot sequence starting from commercially available reagents: 1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine and ethyl chloroacetate.

-

Initial N-Alkylation: The primary amine of the diamine acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. This is a standard SN2 reaction that proceeds readily at or slightly above room temperature.

-

Microwave-Assisted Intramolecular Amidation (Lactamization): The crucial, rate-limiting step is the intramolecular cyclization. The secondary amine attacks the carbonyl carbon of the ester to form the six-membered lactam ring. This step typically requires significant thermal energy to overcome the entropic barrier of cyclization. Microwave irradiation provides the intense, controlled energy required to drive this reaction to completion in minutes, a process that could otherwise require many hours of conventional reflux.[11]

The overall reaction scheme is illustrated below.

Figure 1: Proposed reaction scheme for the synthesis.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine | ≥97% | Sigma-Aldrich | 1390432-32-1 |

| Ethyl chloroacetate | ≥98% | Sigma-Aldrich | 105-39-5 |

| N,N-Diisopropylethylamine (DIEA) | ≥99% | Sigma-Aldrich | 7087-68-5 |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich | 64-17-5 |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 |

| Equipment | Specification | ||

| Dedicated Microwave Reactor | Single-mode, with IR temperature and pressure sensors (e.g., CEM Discover, Biotage Initiator) | ||

| 10 mL Microwave Process Vial & Cap | Vendor-specific | ||

| Magnetic Stir Bar | Teflon-coated | ||

| Standard Glassware | Laboratory Grade | ||

| Rotary Evaporator | Laboratory Grade |

Step-by-Step Synthesis Procedure

The entire process, from setup to purification, is outlined below.

Figure 2: High-level experimental workflow.

-

Vessel Preparation: To a 10 mL microwave process vial equipped with a Teflon-coated magnetic stir bar, add 1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine (1.0 mmol, 188.6 mg).

-

Reagent Addition: Add anhydrous ethanol (4.0 mL) to dissolve the starting material. To the resulting solution, add N,N-Diisopropylethylamine (DIEA) (2.2 mmol, 0.38 mL) followed by the dropwise addition of ethyl chloroacetate (1.1 mmol, 0.12 mL).

-

Initial Stirring: Cap the vial securely and stir the mixture at room temperature for 15 minutes to allow for the initial N-alkylation to proceed.

-

Microwave Reactor Setup: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:

-

Temperature: 150 °C

-

Ramp Time: 2 minutes

-

Hold Time: 20 minutes

-

Pressure Limit: 20 bar

-

Stirring: High

-

-

Irradiation: Start the microwave program. The instrument will automatically control the power output to maintain the target temperature for the specified duration.[12]

-

Cooling: After the reaction is complete, the vessel is cooled to below 50 °C using the instrument's compressed air cooling system before it is safe to remove.[12]

-

Work-up: Open the vial in a fume hood. Transfer the reaction mixture to a round-bottom flask. Rinse the vial with a small amount of ethyl acetate (EtOAc) and add it to the flask.

-

Solvent Removal: Remove the solvent and excess DIEA under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in EtOAc (25 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Alternatively, recrystallization from an ethanol/water mixture may yield the pure product.

-

Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results and Data

| Parameter | Expected Outcome |

| Yield | 75-85% (isolated yield after purification) |

| Physical Appearance | White to off-white solid |

| Purity (by NMR) | >95% |

| ¹H NMR (400 MHz, CDCl₃) | Expected peaks for aromatic, piperazinone ring, and NH protons. |

| Mass Spec (ESI+) | Calculated for C₁₀H₁₀ClFN₂O [M+H]⁺: 229.05, Found: 229.1 |

Safety and Handling Precautions

-

Microwave Reactor Safety: Only use a dedicated, commercially available microwave reactor designed for chemical synthesis.[10][13] Never use a domestic microwave oven. Ensure the pressure and temperature sensors are functioning correctly. Do not exceed the recommended volume for the reaction vial. Always allow the vessel to cool completely before opening.[14][15]

-

Chemical Hazards:

-

Ethyl chloroacetate: Is a lachrymator and toxic. Handle only in a well-ventilated fume hood.

-

DIEA: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

-

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive reagents.2. Insufficient temperature/time.3. Improper sealing of microwave vial. | 1. Use fresh, anhydrous reagents and solvents.2. Increase hold time to 30 min or temperature to 160 °C.3. Use a new cap and ensure it is sealed correctly. |

| Incomplete Reaction | Reaction time is too short for full conversion. | Increase the microwave hold time in 5-minute increments. Monitor reaction progress by TLC or LC-MS if possible. |

| Formation of Byproducts | 1. Temperature is too high, causing decomposition.2. Dimerization or polymerization. | 1. Lower the reaction temperature to 140 °C.2. Ensure proper stoichiometry and consider a slower addition of ethyl chloroacetate. |

Conclusion

This application note demonstrates that microwave-assisted synthesis is a highly effective and efficient method for preparing 3-(2-Chloro-6-fluorophenyl)piperazin-2-one. By leveraging the principles of direct molecular heating, this protocol significantly reduces reaction times while providing high yields of the desired product. This rapid and reliable synthetic route can accelerate medicinal chemistry programs by facilitating the timely production of key molecular building blocks.

References

- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.

- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.

- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.

- RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions.

- Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry.

- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- Unknown. (n.d.). Microwave Reactor Safety.

- ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.

-

Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Retrieved from [Link]

-

Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.

-

ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Retrieved from [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

-

Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Retrieved from [Link]

-

Němečková, D., et al. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Proceedings. Retrieved from [Link]

-

Unknown. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]

-

Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. visitka.narod.ru [visitka.narod.ru]

- 4. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epcp.ac.in [epcp.ac.in]

- 6. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]

- 7. anubooks.com [anubooks.com]

- 8. Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benthamscience.com [benthamscience.com]

- 10. Microwave Synthesis [organic-chemistry.org]

- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Safety Considerations for Microwave Synthesis [cem.com]

- 14. scribd.com [scribd.com]

- 15. chem.tamu.edu [chem.tamu.edu]

Application Note: Strategic Protection and Deprotection of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one Nitrogen

Executive Summary & Structural Analysis[1][2]

The scaffold 3-(2-Chloro-6-fluorophenyl)piperazin-2-one represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core intermediate for MDM2 inhibitors, PARP inhibitors, and neurokinin-1 antagonists.

Effective synthetic manipulation of this scaffold requires a nuanced understanding of two critical structural features:

-

Nitrogen Differentiability: The molecule contains two distinct nitrogen centers. N4 is a secondary amine (nucleophilic, pKa ~8-9), while N1 is a lactam nitrogen (non-nucleophilic, pKa ~15-17). Standard "protection" almost invariably targets N4.

-

Aryl Halide Sensitivity: The 2-chloro-6-fluorophenyl moiety is electronically deactivated and sterically crowded. Crucially, the aryl-chloride bond is susceptible to hydrogenolysis . This severely restricts the use of standard catalytic hydrogenation (Pd/C, H2) for deprotection, mandating chemo-selective alternatives.

Reactivity Visualization

The following diagram outlines the reactivity profile and strategic decision-making for this scaffold.

Figure 1: Reactivity map and strategic pathways for N-protection. Note the critical warning regarding hydrogenolysis.

Strategy A: N4-tert-Butoxycarbonyl (Boc) Protection

Best for: General synthesis where acid-mediated deprotection is tolerated. Mechanism: Nucleophilic attack of N4 on the carbonyl of Boc anhydride.

Protection Protocol

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Dissolution: Dissolve 3-(2-Chloro-6-fluorophenyl)piperazin-2-one (1.0 equiv) in DCM (10 mL/g).

-

Base Addition: Add TEA (1.5 equiv) and cool to 0°C.

-

Note: Although N4 is nucleophilic, the steric bulk of the adjacent 2-Cl-6-F-phenyl group can slow kinetics.

-

-

Boc Addition: Add Boc₂O (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

-

Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; product is UV active).

-